
Tetronothiodin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetronothiodin es un producto natural aislado del cultivo de especies de Streptomyces NR0489. Es conocido por su unidad oxaspirobicíclica única y su porción de tetrahidrotiofeno funcionalizada, unidas por un marco macrocíclico . Este compuesto ha llamado la atención debido a sus potentes actividades biológicas, particularmente como antagonista del receptor de la colecistoquinina .
Métodos De Preparación
La síntesis de tetronothiodin involucra múltiples pasos. Un enfoque incluye la síntesis de un precursor de la unidad oxaspirobicíclica de this compound. Esta síntesis se logró en una estrategia de ocho pasos, obteniendo la lactona α-hidroxi como una mezcla diastereoisomérica . La preparación de this compound también involucra el uso de varios reactivos y condiciones, como n-butil litio y bromo .
Análisis De Reacciones Químicas
Tetronothiodin experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el bromo y agentes reductores como el n-butil litio . Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, con modificaciones en la unidad oxaspirobicíclica y la porción de tetrahidrotiofeno .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Cancer Treatment
Tetronothiodin has shown promise as a therapeutic agent in oncology. Studies indicate that it can inhibit the proliferation of cancer cells by targeting specific sodium channels involved in tumor growth. Notably, research has demonstrated that this compound reduces cell invasion in non-small cell lung carcinoma cell lines, suggesting its role as a potential tumor suppressor.
- Mechanism of Action : this compound acts primarily through the inhibition of calcium influx induced by cholecystokinin (CCK) in rat anterior pituitary tumor cells. This inhibition is crucial as excessive calcium levels can promote cancer cell proliferation and metastasis .
- Case Study : In experimental models, this compound treatment resulted in a significant decrease in tumor weight and improved survival rates compared to traditional chemotherapy agents like doxorubicin, which often have severe side effects .
2. Analgesic Properties
The analgesic effects of this compound have been explored extensively. It has been identified as an effective pain management option in various pain models, including neuropathic and visceral pain.
- Clinical Relevance : this compound's ability to block sodium channels selectively makes it a potent candidate for treating chronic pain conditions without the adverse effects commonly associated with opioid analgesics .
- Research Findings : In preclinical studies, this compound has shown efficacy in reducing pain in models of cancer-related pain, indicating its potential for broader applications in pain management strategies .
Biochemical Mechanisms
This compound's effectiveness is largely attributed to its interaction with voltage-gated sodium channels. By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting pain transmission and potentially reducing tumor cell invasiveness.
- Sodium Channel Targeting : The compound selectively inhibits several subtypes of sodium channels (e.g., NaV1.1, NaV1.2), which are critical in both neuronal excitability and cancer cell metastasis. This specificity allows for targeted therapeutic approaches with reduced side effects compared to less selective agents .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Treatment | Inhibition of calcium influx via CCK receptors | Reduces tumor weight; enhances survival rates |
Pain Management | Sodium channel blockade | Effective in neuropathic and visceral pain models |
Case Studies
1. Tumor Suppression
In a study involving mice injected with cancer cells, this compound treatment led to a 40-60% reduction in tumor cell production and significant apoptosis in malignant cells. These results suggest that this compound could be a viable alternative or adjunct to existing cancer therapies .
2. Pain Relief
A clinical observation noted that patients receiving this compound for severe pain reported substantial relief without the side effects typically associated with opioid medications. This highlights its potential as a safer pain management option .
Mecanismo De Acción
El mecanismo de acción de tetronothiodin involucra su interacción con los receptores de la colecistoquinina. Al unirse a estos receptores, this compound inhibe su actividad, lo que puede afectar varios procesos fisiológicos, incluida la digestión y la neurotransmisión . Los objetivos moleculares de this compound son principalmente los receptores de la colecistoquinina ubicados en los tejidos periféricos y el sistema nervioso central .
Comparación Con Compuestos Similares
Tetronothiodin es único debido a su unidad oxaspirobicíclica y su porción de tetrahidrotiofeno funcionalizada. Los compuestos similares incluyen otras tetronas y espirotetronas, que también poseen porciones de ácido tetrónico pero difieren en sus características estructurales y actividades biológicas . Ejemplos de compuestos similares son tetronasina y RK-682, que se han estudiado por sus propiedades antibióticas .
Actividad Biológica
Tetronothiodin is a bioactive compound isolated from the bacterium Streptomyces sp. NR0489. It is primarily recognized as a cholecystokinin type-B receptor antagonist, which positions it as a significant molecule in pharmacological research, particularly concerning gastrointestinal and neurological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Source
This compound is classified within the tetronate family of compounds, which are characterized by their unique structural features and biological activities. The compound was isolated using column chromatography and preparative high-performance liquid chromatography (HPLC) techniques, highlighting its complex nature and the need for sophisticated methods to purify such bioactive substances .
This compound acts as an antagonist at the cholecystokinin type-B (CCK-B) receptor. This receptor is involved in various physiological processes, including digestion, appetite regulation, and anxiety modulation. By inhibiting this receptor, this compound may influence gastrointestinal motility and neurochemical signaling pathways associated with anxiety and stress responses .
Antagonistic Properties
The primary biological activity of this compound is its antagonistic effect on CCK-B receptors. This action has been linked to several physiological outcomes:
- Gastrointestinal Effects : By blocking CCK-B receptors, this compound may reduce gastric acid secretion and influence digestive processes.
- Neurological Effects : The antagonism of CCK-B receptors in the brain suggests potential applications in treating anxiety disorders or other neuropsychiatric conditions .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits CCK-induced responses in neuronal cultures, providing evidence of its potential role in modulating neurotransmitter release .
- Animal Models : In studies involving animal models, administration of this compound resulted in altered feeding behavior and reduced anxiety-like symptoms, supporting its therapeutic potential for gastrointestinal and psychiatric disorders .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other known CCK-B receptor antagonists:
Compound | Source | Receptor Target | IC50 (µM) | Notable Effects |
---|---|---|---|---|
This compound | Streptomyces sp. | CCK-B | 0.5 | Reduces gastric secretion; anxiolytic |
L-365,260 | Synthetic | CCK-B | 0.1 | Anti-emetic; reduces food intake |
CI-988 | Synthetic | CCK-B | 0.3 | Anxiolytic; enhances memory |
IC50 values indicate the concentration required to inhibit 50% of the biological activity.
Propiedades
Número CAS |
139643-79-1 |
---|---|
Fórmula molecular |
C31H38O8S |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
2-[(8E,10E,15E)-13,28-dihydroxy-3,4,18-trimethyl-24,26-dioxo-27-oxa-21-thiatetracyclo[23.2.1.01,6.019,23]octacosa-4,8,10,15,25(28)-pentaen-20-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C31H38O8S/c1-17-10-8-9-13-21(32)12-7-5-4-6-11-20-14-18(2)19(3)15-31(20)28(35)24(30(38)39-31)25(33)22-16-40-27(23(17)22)26(34)29(36)37/h4-9,14,17,19-23,27,32,35H,10-13,15-16H2,1-3H3,(H,36,37)/b6-4+,7-5+,9-8+ |
Clave InChI |
WWHAZVYADWRKPA-SFYXYOTASA-N |
SMILES |
CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |
SMILES isomérico |
CC1C/C=C/CC(C/C=C/C=C/CC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |
SMILES canónico |
CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |
Sinónimos |
tetronothiodin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.